N-Dodecyllactobionamide: A Technical Guide for Researchers and Drug Development Professionals
N-Dodecyllactobionamide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Physicochemical Properties, and Potential Applications of a Nonionic Sugar Surfactant
N-Dodecyllactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. Comprising a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain, this molecule exhibits significant surface activity and self-assembly behavior in aqueous solutions. Its biocompatibility and derivation from renewable resources make it a subject of interest for various applications, including in pharmaceuticals and cosmetics. This technical guide provides a comprehensive overview of N-Dodecyllactobionamide, detailing its synthesis, physicochemical properties, and potential applications in drug delivery, supported by experimental protocols and data.
Chemical and Physical Properties
N-Dodecyllactobionamide is characterized by the chemical formula C24H47NO11 and a molecular weight of 525.63 g/mol .[1] Its structure, featuring a bulky, hydrogen-bonding capable sugar headgroup and a flexible alkyl tail, dictates its behavior at interfaces and in solution.
| Property | Value | Reference |
| Molecular Formula | C24H47NO11 | [1] |
| Molecular Weight | 525.63 g/mol | [1] |
| CAS Number | 69313-68-4 | [1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water | Inferred from surfactant properties |
| Critical Micelle Concentration (CMC) | 0.4 mM | Inferred from similar sugar surfactants |
| Surface Tension at CMC (γCMC) | ~39 mN/m | Inferred from similar sugar surfactants |
Synthesis of N-Dodecyllactobionamide
The synthesis of N-Dodecyllactobionamide typically involves the amidation of lactobiono-1,5-lactone with dodecylamine. This process is analogous to the synthesis of other N-alkyl-aldobionamides.
Experimental Protocol: Synthesis of N-Dodecyllactobionamide
Materials:
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Lactobiono-1,5-lactone
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Dodecylamine
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Methanol (anhydrous)
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Sodium methoxide (catalyst)
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Diethyl ether (for precipitation)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve lactobiono-1,5-lactone in anhydrous methanol.
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Addition of Reactants: To the stirred solution, add an equimolar amount of dodecylamine.
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Catalysis: Add a catalytic amount of sodium methoxide to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product can be precipitated by the addition of diethyl ether.
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Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
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Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Physicochemical Characterization
The surface-active properties of N-Dodecyllactobionamide are primarily characterized by its critical micelle concentration (CMC) and the surface tension at the CMC.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Materials:
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N-Dodecyllactobionamide
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Deionized water
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Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
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Precision balance
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Glassware
Procedure:
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Stock Solution Preparation: Prepare a stock solution of N-Dodecyllactobionamide in deionized water at a concentration significantly above the expected CMC.
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Serial Dilutions: Prepare a series of dilutions from the stock solution with progressively lower concentrations.
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Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute, using a calibrated tensiometer at a constant temperature.
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Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot. The surface tension value at this concentration is the γCMC.
Potential Applications in Drug Delivery
While specific formulations utilizing N-Dodecyllactobionamide are not extensively documented in publicly available literature, its properties as a nonionic, biocompatible surfactant suggest its potential utility in various drug delivery systems. Sugar-based surfactants, in general, are explored for their ability to form stable nanoemulsions, hydrogels, and nanoparticles for the delivery of therapeutic agents.
Nanoemulsions
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. They are investigated for enhancing the solubility and bioavailability of poorly water-soluble drugs. The low toxicity and biocompatibility of sugar-based surfactants make them attractive candidates for pharmaceutical-grade nanoemulsions.
Hydrogels
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water. Surfactants can be incorporated into hydrogel formulations to modify their properties, such as drug loading capacity and release kinetics. N-Dodecyllactobionamide, with its hydrophilic headgroup, could potentially be integrated into hydrogel networks for the controlled release of entrapped therapeutics.
Nanoparticles
Surfactants play a crucial role in the formulation of various types of nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, by acting as stabilizers. The choice of surfactant can influence the particle size, stability, and drug release profile of the nanoparticles. The nonionic nature of N-Dodecyllactobionamide would be advantageous in minimizing irritation and toxicity in nanoparticle formulations.
Biological Activity and Toxicology
Cytotoxicity
Limited specific data exists for the cytotoxicity of N-Dodecyllactobionamide. However, studies on other sugar-based surfactants with amide linkages have demonstrated relatively low cytotoxicity compared to conventional surfactants. For instance, a study on four sugar-based surfactants with eight-carbon alkyl chains showed lower cytotoxicity in a 3D dermal model compared to standard surfactants.[2] It is generally accepted that sugar-based surfactants are mild and have a good safety profile, making them suitable for cosmetic and pharmaceutical applications.[3][4]
Signaling Pathways
There is currently no scientific evidence to suggest that N-Dodecyllactobionamide directly interacts with or modulates specific cellular signaling pathways. As a surfactant, its primary biological effects are expected to be at the level of cell membranes, where it may influence membrane fluidity and permeability, rather than engaging in specific receptor-ligand interactions that trigger signaling cascades.
Conclusion
N-Dodecyllactobionamide is a promising nonionic surfactant with favorable properties for various applications, particularly in the pharmaceutical and cosmetic industries. Its synthesis from renewable resources and presumed low toxicity align with the growing demand for "green" and biocompatible excipients. While specific data on its applications in drug delivery are still emerging, its physicochemical characteristics suggest its potential as a stabilizer in nanoemulsions and nanoparticles, and as a component in hydrogel formulations. Further research is warranted to fully elucidate its performance in drug delivery systems and to establish a comprehensive toxicological profile. This will be crucial for its translation into clinically and commercially viable products.
References
- 1. Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cytotoxicity and irritancy potential of sugar-based surfactants on skin-related 3D models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
